molecular formula C20H23N5O4 B11182749 Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11182749
M. Wt: 397.4 g/mol
InChI Key: WHWOSEZVVXCQAW-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a pyridine ring, and a piperazine moiety, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of furan-2-carboxylic acid with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 4-(pyridin-2-yl)piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Key Reaction Parameters:

ComponentRoleReaction Outcome
Furan-2-carbaldehydeAldehyde componentIntroduces furan substituent
Ethyl acetoacetateβ-Keto esterForms ester-linked pyrimidine
UreaNitrogen sourceCompletes heterocyclic ring
p-Toluenesulfonic acidCatalystAccelerates cyclization

This method yields the tetrahydropyrimidine core with moderate to high efficiency (60–85% yield) .

Functionalization of the Piperazine Substituent

The pyridinyl-piperazine moiety enables nucleophilic substitution and coordination chemistry.

Example Reaction: Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

  • Conditions : Base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C.

  • Outcome : Substitution at the piperazine nitrogen enhances solubility or introduces targeting groups.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form a carboxylic acid:

  • Acidic Hydrolysis : HCl (6M) in ethanol/water (1:1) under reflux (12 hours).

  • Basic Hydrolysis : NaOH (2M) in aqueous ethanol (70°C, 6 hours).

Comparative Hydrolysis Conditions:

MethodReagentsTemperatureTimeYield
AcidicHCl, ethanol/waterReflux12 h75–80%
BasicNaOH, aqueous ethanol70°C6 h85–90%

The carboxylic acid derivative serves as an intermediate for amide coupling or salt formation.

Reactivity of the Furan Ring

The furan-2-yl group participates in electrophilic substitution and Diels-Alder reactions:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the furan ring.

  • Sulfonation : SO₃ in acetic anhydride yields sulfonated derivatives .

Diels-Alder Cycloaddition

  • Dienophile : Maleic anhydride or acetylenedicarboxylate.

  • Conditions : Reflux in toluene (110°C, 8–12 hours), forming bicyclic adducts .

Oxidation of the Tetrahydropyrimidine Core

The 4-oxo group can be further oxidized under controlled conditions:

  • Reagents : KMnO₄ in acidic or neutral media.

  • Outcome : Conversion to a fully aromatic pyrimidine ring, altering electronic properties .

Microwave-Assisted Modifications

Microwave irradiation enhances reaction efficiency for post-synthetic modifications:

  • Example : Huisgen 1,3-dipolar cycloaddition with azides (click chemistry) using CuSO₄/sodium ascorbate in tert-butanol/water (70°C, 15 minutes) .

Microwave vs Conventional Heating:

ParameterMicrowave MethodConventional Method
Time15 minutes24 hours
Yield84%65%
ByproductsMinimalModerate

Biological Activity-Driven Reactions

The compound’s bioactivity is modulated through targeted modifications:

  • Anticancer Derivatives : Introduction of fluorophenyl groups via Suzuki-Miyaura coupling.

  • Antimicrobial Analogs : Thiourea derivatives synthesized by replacing urea with thiourea in the Biginelli reaction .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. Ethyl 6-(furan-2-yl)-4-oxo derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains. In one study, compounds with similar structures showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .

Anticancer Potential

The compound is being investigated for its anticancer properties. Studies have shown that pyrimidine derivatives can inhibit specific cancer cell lines by targeting key enzymes involved in cancer metabolism. For instance, the tetrahydropyrimidine scaffold has been linked to the inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Neuropharmacological Effects

Compounds containing piperazine and pyridine moieties are often studied for their neuropharmacological effects. Ethyl 6-(furan-2-yl)-4-oxo has been explored for its potential as a central nervous system (CNS) agent, with preliminary studies indicating possible anxiolytic and antidepressant effects . The structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further CNS-related studies.

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of tetrahydropyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, several showed IC50 values below 5 µM, indicating strong potential as anti-tubercular agents .

Case Study 2: Anticancer Activity

A comprehensive evaluation of similar compounds revealed that those with the tetrahydropyrimidine core exhibited cytotoxicity against breast cancer cell lines (MCF7) with IC50 values ranging from 10 to 30 µM. This suggests that modifications to the ethyl group or substitution patterns on the furan ring could enhance efficacy .

Mechanism of Action

The mechanism of action of Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a furan ring, a pyridine ring, and a piperazine moiety, along with the tetrahydropyrimidine structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Basic Information

PropertyDetails
Common Name This compound
CAS Number 908497-11-0
Molecular Formula C20H23N5O4
Molecular Weight 397.43 g/mol

Structural Characteristics

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a tetrahydropyrimidine framework. These structural elements are significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Activity

MicroorganismActivity
Staphylococcus aureus Inhibitory effect observed
Escherichia coli Moderate activity noted
Candida albicans Effective against fungal strains

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In animal models of neurodegeneration, it has been observed to reduce oxidative stress and improve cognitive function.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of ethyl 6-(furan-2-yl)-4-oxo compounds in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity to normal cells.

Case Study 2: Antimicrobial Testing

A collaborative study involving multiple institutions assessed the antimicrobial properties of the compound against clinical isolates. The findings revealed that the compound had superior efficacy compared to conventional antibiotics in certain strains of bacteria.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H23N5O4/c1-2-28-19(27)16-17(14-6-5-13-29-14)22-20(23-18(16)26)25-11-9-24(10-12-25)15-7-3-4-8-21-15/h3-8,13,16-17H,2,9-12H2,1H3,(H,22,23,26)

InChI Key

WHWOSEZVVXCQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CO4

Origin of Product

United States

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